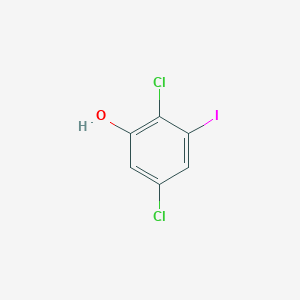

2,5-Dichloro-3-iodophenol

CAS No.: 1803809-27-9

Cat. No.: VC2757674

Molecular Formula: C6H3Cl2IO

Molecular Weight: 288.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803809-27-9 |

|---|---|

| Molecular Formula | C6H3Cl2IO |

| Molecular Weight | 288.89 g/mol |

| IUPAC Name | 2,5-dichloro-3-iodophenol |

| Standard InChI | InChI=1S/C6H3Cl2IO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |

| Standard InChI Key | RZDQKOWZPPMAAW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)Cl)I)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1O)Cl)I)Cl |

Introduction

Chemical Identity and Structural Characteristics

2,5-Dichloro-3-iodophenol possesses a well-defined chemical identity with specific structural characteristics that determine its behavior in chemical reactions. The following table summarizes the key chemical identity parameters of this compound:

| Parameter | Value |

|---|---|

| IUPAC Name | 2,5-dichloro-3-iodophenol |

| CAS Registry Number | 1803809-27-9 |

| Molecular Formula | C₆H₃Cl₂IO |

| Molecular Weight | 288.9 g/mol |

| Standard InChI | InChI=1S/C6H3Cl2IO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |

| Standard InChIKey | RZDQKOWZPPMAAW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)Cl)I)Cl |

The structure of 2,5-dichloro-3-iodophenol features a benzene ring with a hydroxyl group (-OH) at position 1, chlorine atoms at positions 2 and 5, and an iodine atom at position 3. This arrangement creates a unique electronic environment where the hydroxyl group, being an electron-donating group, partially counteracts the electron-withdrawing effects of the halogen substituents .

The presence of the hydroxyl group also makes this compound capable of hydrogen bonding, which influences its solubility in various solvents and its interactions with biological systems. The molecular structure displays hydrogen bond donor and acceptor capabilities, which are important for its potential applications in medicinal chemistry and material science .

Physical and Chemical Properties

The physical and chemical properties of 2,5-dichloro-3-iodophenol are largely influenced by its halogenated structure and the presence of the hydroxyl group. These properties are crucial for understanding its behavior in various applications and for developing appropriate handling procedures.

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | |

| Molecular Weight | 288.9 g/mol | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 |

Chemical Properties

The chemical properties of 2,5-dichloro-3-iodophenol are strongly influenced by the electronic effects of the halogen substituents and the acidity of the phenolic hydroxyl group. The presence of electron-withdrawing chlorine and iodine atoms increases the acidity of the hydroxyl group compared to unsubstituted phenol .

The reactivity of the compound is also affected by the halogen substituents, which can participate in various chemical transformations:

-

The hydroxyl group can undergo deprotonation to form phenolate salts with bases.

-

The iodine atom, being more reactive than chlorine, can participate in coupling reactions such as Suzuki, Sonogashira, or Heck reactions.

-

The chlorine atoms can undergo nucleophilic aromatic substitution under appropriate conditions.

-

The phenolic group can be derivatized through acylation, alkylation, or other functional group transformations .

The unique arrangement of halogens in 2,5-dichloro-3-iodophenol creates specific electronic and steric effects that can direct the regioselectivity of further substitution reactions on the aromatic ring. This makes the compound a valuable building block in organic synthesis for the preparation of more complex structures with defined substitution patterns .

Synthesis Methods

Research has shown that silver-based reagents, particularly Ag₂SO₄/I₂, can provide enhanced regioselectivity for the iodination of chlorinated phenols. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the hydroxyl group directs the iodination to the ortho position (relative to the hydroxyl group) .

Alternative Synthetic Routes

Alternative approaches to synthesizing 2,5-dichloro-3-iodophenol include:

-

Chlorination of 3-iodophenol: This approach involves the selective chlorination of 3-iodophenol at positions 2 and 5, which can be challenging due to the directing effects of both the hydroxyl and iodine substituents .

-

Methanol-based synthesis: A patent describes a method involving the dissolution of phenolic compounds in methanol, followed by the addition of potassium iodide and a base (such as sodium hydroxide or potassium hydroxide). The iodination is then accomplished using trichloroisocyanuric acid as an oxidizing agent .

For example, one documented procedure describes:

"100 milliliters of glass reactors, agitator is housed, add 2,6-chlorophenesic acid and 30 milliliters of dry methyl alcohol, add potassiumiodide and sodium hydroxide, 0°C stir 10 minutes down after, slowly drip and be dissolved with trichloroisocyanuric acid dropwised in 15 minutes, temperature remains on 0°C, after 0.5 a hour reaction finishes" .

This general methodology has been adapted for various halogenated phenols, with specific modifications to achieve the desired regioselectivity based on the starting material's substitution pattern.

Applications in Research and Industry

2,5-Dichloro-3-iodophenol finds applications in various research and industrial contexts due to its unique structural and chemical properties. Its primary uses span several fields, from pharmaceutical intermediates to material science.

Pharmaceutical Applications

One of the most significant applications of 2,5-dichloro-3-iodophenol is as a synthetic intermediate in the preparation of pharmaceutical compounds:

-

Precursor for bioactive compounds: The compound serves as a building block for the synthesis of more complex molecules with specific biological activities. The halogen substituents provide sites for selective functionalization through various cross-coupling reactions .

-

Thyroid hormone receptor modulators: Structurally related halogenated phenols have been investigated as thyroid hormone receptor modulators. For example, research has explored the development of thyroid hormone receptor β (THR-β) selective agonists that can potentially decrease LDL cholesterol and triglycerides without adverse cardiac effects associated with thyroid hormone receptor α (THR-α) activation .

-

Antimicrobial development: Related iodinated chlorophenols have shown potential in the development of compounds with activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus .

Organic Synthesis Applications

The unique substitution pattern of 2,5-dichloro-3-iodophenol makes it valuable in organic synthesis:

-

Cross-coupling reactions: The iodine substituent can participate in various palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at the iodine position while maintaining the chlorine substituents .

-

Regioselective transformations: The different reactivities of the halogen substituents enable selective manipulations of the molecule for the synthesis of complex structures with defined substitution patterns .

-

Building block for materials: The compound can serve as a precursor for the synthesis of functional materials with specific electronic or physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume